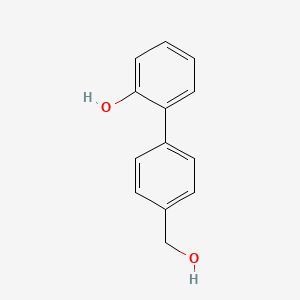

2-(4-Hydroxymethylphenyl)phenol

Description

Contextual Significance in Organic Synthesis and Materials Chemistry

In the realm of organic synthesis, phenolic compounds are prized for their utility as intermediates in the construction of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of a hydroxyl group on the aromatic ring activates it towards electrophilic substitution, providing a handle for further functionalization. libretexts.orgwikipedia.org Simultaneously, the hydroxymethyl group (-CH₂OH) serves as a versatile functional group, capable of being oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. nagwa.com The combination of these two functionalities in 2-(4-Hydroxymethylphenyl)phenol allows for sequential and selective reactions, enabling the synthesis of intricate molecular targets.

In materials chemistry, the structure of this compound is reminiscent of the monomers used in the production of phenolic resins and other condensation polymers. mgcub.ac.in Phenol-formaldehyde resins, for example, are formed through the reaction of phenol (B47542) with formaldehyde (B43269), which generates hydroxymethylphenols as intermediates. mgcub.ac.inresearchgate.net These intermediates then polymerize to form highly cross-linked, durable materials. mgcub.ac.in By analogy, this compound can be considered a pre-formed building block for specialty polymers. Its bifunctionality allows for its incorporation into polyesters, polycarbonates, and polyurethanes, potentially imparting desirable properties such as thermal stability, flame retardancy, and specific mechanical characteristics. The defined connectivity of the two aromatic rings also offers a degree of structural control that can be exploited in the design of polymers with tailored architectures.

Molecular Architecture and Inherent Reactivity of Hydroxymethylphenyl-Phenolic Systems

The molecular architecture of this compound is characterized by two phenyl rings linked by a methylene (B1212753) bridge. One ring is substituted with a hydroxyl group at the 2-position, and the other with a hydroxymethyl group at the 4-position. This arrangement gives rise to a molecule with distinct reactive sites, the properties of which are influenced by their electronic and steric environment.

The phenolic hydroxyl group is acidic, with a pKa typically in the range of 10-12, making it more acidic than aliphatic alcohols. wikipedia.org This acidity is due to the stabilization of the corresponding phenoxide ion through resonance delocalization of the negative charge into the aromatic ring. This property makes the phenolic oxygen a potent nucleophile in its deprotonated form. Furthermore, the hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. libretexts.org

The hydroxymethyl group, on the other hand, behaves as a primary benzylic alcohol. The hydroxyl group itself is not acidic under normal conditions but can be deprotonated by strong bases. The carbon atom of the hydroxymethyl group is susceptible to nucleophilic attack if the hydroxyl group is first converted into a good leaving group. A key feature of benzylic alcohols is the stability of the corresponding benzylic carbocation, which facilitates SN1-type substitution reactions. The hydroxymethyl group can also be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

The inherent reactivity of the this compound system is thus a composite of the reactivities of its constituent functional groups. The interplay between the phenolic hydroxyl and the benzylic alcohol allows for a range of selective transformations. For instance, the phenolic hydroxyl can be protected while reactions are carried out on the hydroxymethyl group, or vice versa. The presence of two different types of hydroxyl groups also opens up the possibility of intramolecular reactions, such as the formation of cyclic ethers under certain conditions. In the context of polymerization, the phenolic hydroxyl can participate in condensation reactions with electrophiles like formaldehyde or isocyanates, while the hydroxymethyl group can undergo esterification or etherification reactions to form the polymer backbone. nih.gov

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 200.08373 g/mol |

| Monoisotopic Mass | 200.08373 g/mol |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 15 |

| Complexity | 199 |

Note: These properties are computationally generated and may differ from experimental values.

Table 2: Spectroscopic Data for a Related Isomer, 2,4'-Dihydroxydiphenylmethane (CAS: 2467-03-0)

| Spectroscopic Data Type | Key Features |

| Mass Spectrum (Electron Ionization) | Major peaks at m/z 200 (molecular ion), 107, 94, 77. nist.gov |

| IR Spectrum | Data not available in digitized format. nist.gov |

Note: This data is for an isomer of the target compound and is provided for comparative purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIXFQFMZTYWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683437 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-72-2 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Hydroxymethylphenyl Phenol and Analogues

Strategic Approaches to Biphenyl (B1667301) Linkage Formation

The cornerstone of synthesizing 2-(4-Hydroxymethylphenyl)phenol and its analogues is the efficient and selective formation of the biphenyl C-C bond. Various methodologies have been developed to achieve this, ranging from classical reductive couplings to modern transition-metal-catalyzed cross-coupling and direct arylation reactions.

Reductive Coupling Pathways for Precursor Compounds

Reductive coupling reactions, particularly those of the Ullmann-type, represent a traditional approach to biphenyl synthesis. These reactions typically involve the coupling of aryl halides in the presence of a stoichiometric amount of a reducing agent, often a metal like copper. While effective, these methods often require harsh reaction conditions, such as high temperatures, and can suffer from the generation of significant metallic waste.

In the context of synthesizing precursors to this compound, a reductive coupling strategy might involve the homo-coupling of a suitably substituted aryl halide. However, achieving the desired unsymmetrical biphenyl structure through a cross-coupling of two different aryl halides can be challenging due to the competing homo-coupling side reactions. Modern advancements have led to the development of catalytic systems, often involving nickel or palladium, that can facilitate these couplings under milder conditions and with greater selectivity.

Directed Arylation and Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions have become the dominant methods for the construction of biaryl linkages due to their high efficiency, functional group tolerance, and predictable regioselectivity. nih.gov

Directed C-H Arylation: A particularly atom-economical approach is the direct C-H arylation of phenols. In this strategy, the hydroxyl group of a phenol (B47542) can act as an internal directing group, guiding a transition metal catalyst, typically palladium or rhodium, to activate a C-H bond at the ortho position for subsequent coupling with an aryl halide. researchgate.netnih.govresearchgate.netacs.orgrsc.org This method avoids the need for pre-functionalization of the phenol coupling partner, thus shortening the synthetic sequence. For the synthesis of this compound, this could involve the direct arylation of phenol with a 4-(hydroxymethyl)phenyl halide.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgbeilstein-journals.org For the synthesis of this compound, this could be achieved by coupling 2-halophenol with (4-(hydroxymethyl)phenyl)boronic acid or, conversely, by coupling (2-hydroxyphenyl)boronic acid with a 4-(hydroxymethyl)phenyl halide. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive and versatile method. nih.gov

Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions also offer viable routes. The Stille coupling , which utilizes organotin reagents, is known for its tolerance of a wide array of functional groups. mdpi.com The Negishi coupling , employing organozinc reagents, is another powerful tool for C-C bond formation. nih.gov The choice of a specific cross-coupling reaction often depends on the availability of starting materials, functional group compatibility, and the desired scale of the synthesis.

Functional Group Interconversions and Selective Transformations

Once the biphenyl core is established, the synthesis of this compound and its analogues may require the selective manipulation of the hydroxymethyl and phenolic hydroxyl groups. This presents a significant chemical challenge due to the similar reactivity of these two functional groups.

Controlled Oxidation and Reduction of Hydroxymethyl and Phenolic Moieties

The selective oxidation of the hydroxymethyl group in the presence of a phenolic hydroxyl group, or vice versa, requires careful selection of reagents and reaction conditions. For instance, mild oxidizing agents might preferentially oxidize the more accessible primary alcohol of the hydroxymethyl group to an aldehyde or carboxylic acid, while leaving the phenolic hydroxyl group intact. Conversely, specific reagents are known to oxidize phenols to quinones, and conditions would need to be optimized to avoid this if the hydroxymethyl group is the intended target.

Similarly, the selective reduction of a phenolic hydroxyl group to an aryl C-H bond while preserving a benzylic alcohol is a challenging transformation. Catalytic hydrogenation or other reduction methods would need to be highly chemoselective to achieve this differentiation. Often, a protection strategy is employed where one of the hydroxyl groups is masked with a protecting group to allow for the transformation of the other, followed by a deprotection step.

Regioselective Functionalization of Phenyl Rings

Further derivatization of the this compound scaffold can be achieved through regioselective functionalization of the phenyl rings. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be employed to introduce additional functional groups. The directing effects of the existing hydroxyl and hydroxymethyl substituents will influence the position of the incoming electrophile. The phenolic hydroxyl group is a strong activating group and an ortho-, para-director, while the hydroxymethyl group is a weakly activating ortho-, para-director. Understanding these directing effects is crucial for predicting and controlling the regiochemical outcome of such reactions.

Optimization of Reaction Conditions and Catalyst Systems

The success of the synthetic strategies outlined above is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems.

For cross-coupling reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent system are all critical parameters that need to be fine-tuned to maximize the yield and purity of the desired biphenyl product. libretexts.orgmdpi.comnih.govcore.ac.uk

| Parameter | Common Options | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Phosphines (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs) | Stabilizes the catalyst, influences reactivity and selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation and neutralizes acidic byproducts |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences catalyst activity |

Ligand Selection: The ligand plays a crucial role in the catalytic cycle of cross-coupling reactions. Bulky and electron-rich phosphine ligands, such as SPhos, are often employed to promote the challenging coupling of sterically hindered substrates and to enhance catalyst activity, allowing for lower catalyst loadings and milder reaction conditions. nih.govresearchgate.net

Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. The base is essential for the transmetalation step in Suzuki-Miyaura coupling, and its strength and solubility can be critical. The solvent system must be capable of dissolving the reactants and the catalyst, and its polarity can influence the stability and reactivity of the catalytic species. Aqueous solvent mixtures are often used in Suzuki-Miyaura reactions, contributing to a more environmentally friendly process.

By systematically optimizing these parameters, chemists can develop robust and efficient synthetic routes to this compound and its analogues, enabling the production of these valuable compounds for further research and application.

Green Chemistry Principles in the Synthesis of Biphenyl Phenols

The application of green chemistry principles to the synthesis of biphenyl phenols, including this compound and its analogues, is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. The following subsections detail the implementation of these principles in the synthesis of this important class of compounds.

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the synthesis of biphenyl phenols, traditional methods often generate significant amounts of waste. However, modern synthetic strategies, such as the Suzuki-Miyaura cross-coupling reaction, offer a significant improvement in atom economy. This reaction, which couples an organoboron compound with an organohalide, is a powerful tool for the formation of carbon-carbon bonds in biphenyl synthesis. google.com

The Suzuki-Miyaura coupling is noted for its high selectivity and efficiency, which minimizes the generation of byproducts. google.com The reaction's mild conditions and tolerance of a wide range of functional groups further contribute to its green credentials. nih.gov The primary waste products are typically inorganic salts, which are generally less hazardous than organic byproducts.

| Synthetic Method | Typical Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Ullmann Coupling | 2 Aryl Halides + Copper | Biphenyl | Copper Halides | Variable, often moderate |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Biphenyl | Inorganic Salts | High |

Use of Renewable Feedstocks

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of green chemistry. Lignin, a complex polymer found in plant cell walls, is the most abundant natural source of aromatic compounds and represents a promising renewable feedstock for the synthesis of phenols and their derivatives. nih.govrsc.orgbiorizon.eu Research has focused on the depolymerization of lignin to produce valuable aromatic monomers, which can then be utilized as starting materials for the synthesis of biphenyl phenols. d-nb.infoosti.gov

The valorization of lignin not only reduces the reliance on fossil fuels but also adds value to a byproduct of the paper and pulp industry that is often treated as waste. biorizon.eu The conversion of lignin-derived platform chemicals into biphenyl structures is an active area of research, aiming to create a more sustainable chemical industry. nih.govrsc.org

| Renewable Feedstock | Derived Platform Chemical | Potential Role in Synthesis |

|---|---|---|

| Lignin | Phenol, Guaiacol, Syringol | Starting material for one or both aromatic rings |

| Cellulose/Hemicellulose | Furfural, Levulinic Acid | Potential precursors to aromatic systems through further chemical conversion |

Catalytic Methods and Reagent Selection

Catalysis is a fundamental pillar of green chemistry, as catalytic reactions are typically more selective, require milder reaction conditions, and generate less waste compared to stoichiometric reactions. In the synthesis of biphenyl phenols, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are widely employed. nih.govresearchgate.net These methods have revolutionized the formation of C-C bonds between aryl groups.

Recent advancements have focused on developing more sustainable catalytic systems. This includes the use of water as a solvent, the development of recyclable catalysts, and the use of more environmentally benign ligands. illinois.edu For instance, the use of water-soluble ligands and phase-transfer catalysts can facilitate the separation and reuse of the catalyst, reducing both cost and environmental impact.

The selection of reagents also plays a critical role. The use of organoboron compounds in Suzuki-Miyaura coupling is favored due to their relatively low toxicity and stability compared to other organometallic reagents. nih.gov

| Catalytic System | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Palladium Catalysts | High activity and selectivity | Difficult to separate and recycle |

| Heterogeneous Palladium Catalysts | Easy to separate and recycle | May have lower activity and potential for metal leaching |

| Biocatalysts (e.g., enzymes) | High selectivity, mild conditions, biodegradable | Often limited to specific substrates and reaction conditions |

Energy Efficiency and Alternative Reaction Conditions

Improving energy efficiency is another key aspect of green chemistry. This can be achieved by designing synthetic routes that proceed at ambient temperature and pressure, thus reducing the energy input required for heating and cooling. The development of highly active catalysts that can promote reactions under milder conditions is a primary focus of research in this area.

Alternative energy sources, such as microwave irradiation and ultrasound, have been explored to accelerate reaction rates and improve yields in biphenyl synthesis. These methods can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. Furthermore, solvent-free or solid-state reactions are being investigated as a means to eliminate the need for solvents altogether, which simplifies purification and reduces waste.

Safer Solvents and Reaction Media

The choice of solvent is a critical consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, and bio-based solvents.

For the synthesis of biphenyl phenols, conducting reactions in water or aqueous media is highly desirable. This not only reduces the environmental impact of the solvent but can also simplify product isolation. The development of water-soluble catalysts and reagents has been instrumental in enabling aqueous-phase synthesis. When organic solvents are necessary, green solvent selection guides can help in choosing less hazardous options. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better safety profile than many traditional solvents, are gaining popularity.

Chemical Transformations and Derivative Synthesis of 2 4 Hydroxymethylphenyl Phenol

Design and Synthesis of Functionalized Derivatives

The presence of two distinct hydroxyl groups on the 2-(4-hydroxymethylphenyl)phenol scaffold allows for selective or exhaustive functionalization, leading to derivatives with tailored properties. Key synthetic strategies focus on modifying these hydroxyl groups or building upon the biphenyl (B1667301) framework.

The phenolic moiety of this compound and its derivatives can be readily converted into Schiff bases, which are a class of compounds characterized by the presence of an imine (-C=N-) group. These are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.

A notable example is the synthesis of 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol. This Schiff base is synthesized as a secondary product from a three-component reaction involving (4-aminophenyl)methanol, salicylaldehyde (B1680747), and cyclohexane-1,3-dione. The reaction mixture is refluxed in ethanol and then allowed to stand, yielding the solid product which can be recrystallized. X-ray crystallography reveals that the compound exists in the enol-imine tautomeric form, stabilized by a strong intramolecular O—H⋯N hydrogen bond.

The general mechanism for Schiff base formation is a two-step process. First, the nucleophilic nitrogen of the primary amine attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate known as a carbinolamine. researchgate.net This step is followed by the acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to form the stable imine. researchgate.netwjpsonline.com The dehydration is typically the rate-determining step. wjpsonline.com While the reaction is acid-catalyzed, a high concentration of acid can be detrimental, as it may protonate the amine, rendering it non-nucleophilic and shifting the equilibrium away from product formation. wjpsonline.com Therefore, these syntheses are often best performed at a mildly acidic pH. wjpsonline.com

| Product Name | Reactants | Reaction Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol | (4-aminophenyl)methanol, Salicylaldehyde, Cyclohexane-1,3-dione | Reflux in ethanol, followed by standing at room temperature | Formation of a carbinolamine intermediate followed by acid-catalyzed dehydration | wjpsonline.com |

Both the phenolic and benzylic hydroxyl groups of this compound are amenable to esterification and etherification, providing pathways to a vast number of derivatives.

Esterification: Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids. libretexts.org Therefore, more reactive reagents such as acyl chlorides or acid anhydrides are typically used to form phenolic esters. libretexts.orgchemguide.co.uk The reaction with an acyl chloride, like ethanoyl chloride, proceeds at room temperature to form the corresponding ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk To increase the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol (B47542) is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base such as sodium hydroxide. libretexts.org

Etherification: The Williamson ether synthesis is a common and high-yielding method for preparing phenol ethers. wikipedia.orgwikipedia.org This SN2 reaction involves the deprotonation of the phenol by a strong base (e.g., NaH, K₂CO₃) to form a phenoxide ion. wikipedia.orgorganic-synthesis.com This potent nucleophile then displaces a halide or other suitable leaving group from a primary alkyl halide to form the ether. wikipedia.orgwikipedia.org The use of primary alkyl halides is crucial, as secondary and tertiary halides tend to undergo elimination reactions instead. wikipedia.org This method is highly efficient for the O-alkylation of phenols and other activated alcohols. organic-synthesis.com

| Reaction Type | Reagents | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Esterification | Acyl Chlorides or Acid Anhydrides | Room temperature or warming; often in the presence of a base (e.g., pyridine) | More reactive than using carboxylic acids; phenoxide is a better nucleophile. | libretexts.orgchemguide.co.uk |

| Etherification (Williamson Synthesis) | Alkyl Halide + Strong Base (e.g., K₂CO₃, NaH) | Deprotonation followed by nucleophilic substitution (SN2) | High-yielding; best with primary alkyl halides to avoid elimination. | wikipedia.orgwikipedia.orgorganic-synthesis.com |

The introduction of a cyano (-CN) group onto the aromatic rings of this compound can be achieved through several synthetic strategies, often involving the conversion of a phenol to a better leaving group or direct C-H cyanation.

One established method for the cyanation of phenols involves reaction with a cyanogen halide, such as cyanogen bromide, in the presence of a base like triethylamine. orgsyn.org This approach is applicable to a wide range of phenols and bisphenols. orgsyn.org

Modern methods often employ transition-metal catalysis. Palladium-catalyzed cyanation of aryl (pseudo)halides using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source is an effective strategy. organic-chemistry.org A particularly useful approach involves a one-pot, two-step process where phenols are first converted to aryl imidazolylsulfonates, which then undergo Pd-catalyzed cyanation. organic-chemistry.org Other protocols utilize Lewis acid-promoted electrophilic cyanation with reagents like methylthiocyanate (MeSCN). researchgate.net More recently, photoredox/nickel dual catalysis has enabled the cyanation of aryl halides at room temperature using benign cyanide sources like α-aminoacetonitriles. chinesechemsoc.org

Exploration of Complex Molecular Scaffolds Utilizing this compound as a Building Block

The rigid, angular structure of biphenol derivatives like this compound makes them valuable building blocks for the synthesis of complex molecular scaffolds, including macrocycles and polymers.

Macrocycles: Biphenol and biphenol ether units are key components in the synthesis of a class of macrocyclic hosts known as biphenarenes. nih.gov These molecules are typically constructed by linking 4,4′-biphenol units with methylene (B1212753) bridges via Friedel-Crafts alkylation. nih.gov The versatile and modular nature of this synthesis allows for the creation of macrocycles with customizable cavity sizes and diverse backbones. nih.gov By analogy, this compound could serve as a precursor to novel macrocyclic structures, potentially through intramolecular cyclization strategies or by participating in multi-component reactions designed to form large rings. nih.gov Methodologies such as intramolecular Ullmann-type reactions and ring-closing metathesis (RCM) are powerful tools for the final ring-closure step in macrocycle synthesis. core.ac.ukmdpi.com

Polymers: Phenol and formaldehyde (B43269) are the foundational monomers for phenol-formaldehyde resins (e.g., Bakelite), which were the first completely synthetic polymers to be commercialized. minia.edu.egbritannica.com The synthesis is a step-growth polymerization that can be either acid- or base-catalyzed. minia.edu.eg The reaction begins with the formation of hydroxymethyl phenol derivatives, where formaldehyde attaches at the ortho and para positions of the phenol ring. minia.edu.egyoutube.com These intermediates then react further with phenol to form a cross-linked three-dimensional network connected by methylene bridges. minia.edu.egmgcub.ac.in Given that this compound already contains a hydroxymethyl group and reactive phenolic sites, it can be envisioned as a monomer or cross-linking agent in the synthesis of novel phenolic resins with modified properties.

Mechanistic Investigations of Derivative Formation

Understanding the reaction mechanisms underlying the formation of this compound derivatives is crucial for optimizing reaction conditions and controlling product outcomes.

Schiff Base Formation: As previously mentioned, the formation of an imine occurs via a two-step addition-elimination mechanism. The initial nucleophilic attack of the amine on the carbonyl carbon forms a carbinolamine intermediate. researchgate.net This is followed by a rate-determining dehydration step, which is catalyzed by acid, to yield the final Schiff base. wjpsonline.comacs.org The stability of the resulting imine is often enhanced by intramolecular hydrogen bonding, particularly when an ortho-hydroxyl group is present, which leads to the formation of a stable six-membered ring motif.

Etherification: The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com The reaction involves a backside attack on an electrophilic carbon (of the alkyl halide) by a nucleophile (the phenoxide ion). wikipedia.orgmasterorganicchemistry.com This is a concerted, single-step process where the C-O bond is formed simultaneously as the C-halide bond is broken. byjus.commasterorganicchemistry.com The requirement for a backside attack explains the preference for unhindered primary alkyl halides, as steric hindrance in secondary and tertiary halides prevents the nucleophile from accessing the electrophilic carbon, favoring elimination instead. wikipedia.orgmasterorganicchemistry.com

Esterification: The Fischer esterification, the reaction of a carboxylic acid with an alcohol (or phenol) under acidic conditions, proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of the phenol. masterorganicchemistry.com This forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield a protonated ester, which is finally deprotonated to give the neutral ester product. masterorganicchemistry.com When using more reactive acyl chlorides, the mechanism is a nucleophilic acyl substitution, where the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that subsequently collapses, expelling a chloride ion. libretexts.org

Advanced Spectroscopic Analysis of this compound

A comprehensive review of the spectroscopic characterization of the specific chemical compound this compound, as requested, cannot be provided at this time.

Extensive searches for empirical spectroscopic data—including Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and fluorescence studies—specifically for the compound "this compound" have not yielded sufficient research findings in the public domain.

The available scientific literature and spectral databases contain information on structurally related but distinct compounds, such as p-hydroxybenzyl alcohol, 2,4'-dihydroxydiphenylmethane, and other substituted phenols. However, in strict adherence to the request to focus solely on This compound , this information cannot be used as it does not pertain to the specified molecular structure.

The creation of a scientifically accurate and detailed article requires access to published experimental data, including characteristic peaks, chemical shifts, and absorption maxima. Without this foundational information for the precise compound of interest, it is not possible to generate the requested content for the following sections:

Advanced Spectroscopic Characterization Methodologies

Electronic Absorption and Emission Spectroscopy

Fluorescence Spectroscopy of Derivatives and Complexes

Further investigation would be required to determine if this compound has been synthesized and characterized under a different nomenclature or if such detailed spectroscopic analysis is not yet published.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-(4-Hydroxymethylphenyl)phenol, electron ionization mass spectrometry (EI-MS) provides critical data for its identification and characterization.

The molecular formula of this compound is C₁₃H₁₂O₂, which corresponds to a precise molecular weight of approximately 200.23 g/mol . nist.govnist.gov In a typical mass spectrum, the unfragmented molecule, or radical cation [M]•+, would produce a molecular ion peak at an m/z value corresponding to this weight.

The fragmentation of this compound under EI-MS is guided by the presence of its key functional groups: two hydroxyl groups, a methylene (B1212753) bridge, and two phenyl rings. The fragmentation process involves the cleavage of the molecular ion into smaller, characteristic fragment ions. The stability of benzyl (B1604629) and phenoxy radicals and cations heavily influences the fragmentation pathways.

Key fragmentation patterns expected for this compound include:

Benzylic Cleavage: The bond between the methylene group and the hydroxymethylphenyl ring is susceptible to cleavage. This can result in the formation of a stable hydroxytropylium ion or a benzyl cation.

Loss of Water: The presence of hydroxyl groups, particularly the benzylic alcohol, makes the loss of a water molecule (H₂O, 18 Da) a favorable fragmentation pathway, leading to a significant peak at M-18. libretexts.org

Cleavage of the Methylene Bridge: The C-C bonds of the methylene bridge can break, leading to fragments corresponding to the individual phenolic and benzyl alcohol moieties.

Phenolic Fragmentation: Phenolic compounds often exhibit characteristic fragmentation, including the loss of carbon monoxide (CO, 28 Da) and the formation of cyclopentadienyl-type cations. docbrown.infoyoutube.com

A detailed analysis of the mass spectrum allows for the piecing together of the compound's structure based on the observed fragments.

| m/z Value | Proposed Fragment Ion | Formula | Origin of Fragment |

|---|---|---|---|

| 200 | [C₁₃H₁₂O₂]•+ | C₁₃H₁₂O₂ | Molecular Ion (M•+) |

| 182 | [C₁₃H₁₀O]•+ | C₁₃H₁₀O | Loss of H₂O from the molecular ion |

| 107 | [C₇H₇O]+ | C₇H₇O | Cleavage yielding the hydroxybenzyl cation |

| 93 | [C₆H₅O]+ | C₆H₅O | Cleavage yielding the phenoxy cation |

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and properties in the solid state.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule. This includes the relative orientation of the two phenyl rings, which are linked by a flexible methylene bridge. The dihedral angle between the planes of these rings is a key structural parameter.

Furthermore, X-ray crystallography would elucidate the hydrogen-bonding network, which is expected to be a dominant feature in the crystal packing of this compound due to the presence of two hydroxyl groups (one phenolic and one alcoholic). These groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of extensive intermolecular O-H···O hydrogen bonds. researchgate.netresearchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. researchgate.netnih.gov In some related structures, intramolecular hydrogen bonds between a phenol (B47542) and a proximate functional group have also been observed, forming stable ring motifs. researchgate.net

The analysis would also provide precise measurements of bond lengths, such as the C-O bonds of the phenolic and alcohol groups, which can differ due to the influence of the aromatic ring. researchgate.net

| Parameter | Description | Typical Finding in Related Phenolic Structures |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic nih.gov, Orthorhombic researchgate.net |

| Space Group | The specific symmetry group of the crystal. | Pna2₁ researchgate.net, P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | a, b, c in Å; α, β, γ in degrees nih.gov |

| Dihedral Angle | The angle between the planes of the two aromatic rings. | Varies based on packing forces and molecular conformation. |

| Hydrogen Bond Geometry (Distance, Angle) | Precise measurements of O-H···O interactions. | O···O distances typically range from 2.6 to 2.9 Å. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Descriptors and Reactivity Analysis

Without access to specific computational research performed on "2-(4-Hydroxymethylphenyl)phenol," providing a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. The generation of such specific data would require original computational chemistry research, which is beyond the scope of this service.

Mechanistic Studies of Reactions via Computational Pathways

No computational studies detailing the reaction pathways, transition states, or activation energies for reactions involving this compound were identified.

Molecular Modeling of Intermolecular Interactions and Crystal Packing

No molecular modeling or computational crystallography studies detailing the specific intermolecular forces, hydrogen bonding patterns, or predicted crystal lattice for this compound were found.

To fulfill the user's request, dedicated computational research on this compound would need to be performed.

Applications in Chemical Research and Beyond Excluding Prohibited Elements

Role as Key Intermediates in Advanced Organic Synthesis

The distinct functional groups of 2-(4-Hydroxymethylphenyl)phenol make it a valuable intermediate in multi-step organic syntheses. The phenolic hydroxyl group can undergo O-alkylation, esterification, and other reactions typical of phenols, while the benzylic alcohol (hydroxymethyl group) can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This dual reactivity allows for the sequential or selective modification of the molecule to build more complex structures.

For instance, it serves as a key intermediate in the synthesis of larger, more functionalized molecules. google.com The biphenyl (B1667301) framework itself is a common structural motif in pharmaceuticals and advanced materials. The ability to further functionalize this core through the two different hydroxyl groups makes this compound a versatile building block. Schiff bases, which are valuable intermediates in various organic syntheses, can be formed from derivatives of this compound. nih.gov

Ligand Design and Coordination Chemistry for Catalytic Systems

The phenolic and alcohol moieties of this compound are excellent coordinating groups for metal ions, making it a prime candidate for ligand design in coordination chemistry and catalysis.

The deprotonated phenolic hydroxyl group readily forms stable metal-phenolate complexes with a wide range of transition metals. Furthermore, the hydroxymethyl group can be chemically modified, for example, by oxidation to an aldehyde, which can then be condensed with primary amines to form Schiff base ligands. These Schiff bases, often featuring an N,O-donor set from the imine nitrogen and the phenolic oxygen, are highly effective chelating agents for metal ions like Cr(III), Fe(II), Cu(II), and Ni(II). scirp.orgajol.info

The resulting complexes exhibit diverse coordination geometries, often square planar or octahedral, depending on the metal ion and other coordinating ligands. scirp.orgresearchgate.net The biphenyl backbone of the ligand can also influence the steric and electronic properties of the resulting metal complex, which in turn affects its catalytic activity and stability. epfl.ch Research on Schiff bases derived from similar phenolic aldehydes demonstrates their ability to form stable complexes where the imine nitrogen and deprotonated phenolic oxygen coordinate to the metal center. nih.gov

Table 1: Examples of Metal Complexes with Phenol-Containing Ligands

| Metal Ion | Ligand Type | Coordination | Potential Application |

|---|---|---|---|

| Cr(III), Fe(II) | Schiff Base from 2-methoxybenzaldehyde (B41997) and benzidine | N,O-donor | Catalysis, Biological Studies |

| Cu(II), Ni(II), etc. | Schiff Base from salicylaldehyde (B1680747) and aminophenol | N,O-donor | Catalysis, Antimicrobial agents |

This table is illustrative of the types of complexes that can be formed using phenolic precursors similar to this compound.

Metal complexes derived from this compound and its derivatives are being explored for their potential in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the metal complex in the reaction medium is crucial. The organic nature of the biphenyl ligand often ensures good solubility in common organic solvents. These catalysts have shown promise in various reactions, including hydrogenation and cross-coupling reactions. nih.govmdpi.comacs.org The electronic and steric properties of the ligand, which can be tuned by modifying the biphenyl structure, play a significant role in the catalyst's activity and selectivity. nih.gov

For heterogeneous catalysis, the ligand or its metal complex can be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. Materials like polyoxometalates (POMs) and metal-organic frameworks (MOFs) are being investigated as supports for such catalytic systems for reactions like the hydroxylation of benzene (B151609) to phenol (B47542). nih.gov

Fundamental Studies in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it an attractive monomer for the synthesis of novel polymers. It can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters, polyethers, and phenolic resins.

Phenol-formaldehyde resins, the first commercialized synthetic polymers, are formed by the reaction of phenol with formaldehyde (B43269), initially creating hydroxymethylphenols. wikipedia.orgbritannica.com These intermediates then crosslink to form a rigid, three-dimensional network. wikipedia.org By analogy, this compound can be incorporated into phenolic resins, where its two hydroxyl groups can react to create a highly crosslinked and thermally stable polymer matrix. The introduction of the biphenyl group into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength. nih.gov Biphenyl novolac resins, for instance, are known for their high performance, including low moisture absorption and inherent flame retardancy. nih.gov Such polymers find applications in high-performance adhesives, coatings, and composite materials for the electronics and aerospace industries. google.comgoogle.comresearchgate.net

Exploration as Probes for Mechanistic Enzymatic Investigations

Molecular probes are essential tools for studying enzyme mechanisms and activity. The design of these probes often involves a reporter molecule that produces a detectable signal upon enzymatic action. Phenolic compounds are frequently used as chromogenic or fluorogenic reporters in these probes.

While direct studies using this compound as an enzymatic probe are not widely reported, its structure lends itself to such applications. It could be chemically modified to be a substrate for a specific enzyme, such as a laccase or tyrosinase, which are known to act on phenolic compounds. mdpi.commdpi.com Upon enzymatic oxidation of the phenolic hydroxyl group, a change in the molecule's spectroscopic properties (e.g., UV-Vis absorption or fluorescence) could be detected. mdpi.com For example, laccase-based biosensors have been developed to detect and quantify phenolic compounds by monitoring changes in optical properties upon enzymatic oxidation. mdpi.com The enzymatic polymerization of phenolic compounds, catalyzed by enzymes like laccase and tyrosinase, is another area of investigation where the aggregation and resulting properties of the products are studied. researchgate.net

Theoretical Evaluation in Corrosion Inhibition Systems

The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their use as corrosion inhibitors. The presence of heteroatoms (like oxygen in the hydroxyl groups) and π-electrons in aromatic rings makes phenolic compounds effective corrosion inhibitors. ijcsi.pro

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for evaluating the potential of a molecule as a corrosion inhibitor. ijcsi.proresearchgate.netpsu.edu These computational studies calculate various quantum chemical parameters to predict the molecule's inhibition efficiency.

For this compound, DFT calculations would focus on:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, leading to stronger adsorption on the metal surface. gsconlinepress.com

Dipole Moment (μ): A higher dipole moment can increase the adsorption between the inhibitor and the metal surface. gsconlinepress.com

Electron Density Distribution: Mapping the electron density helps identify the active centers of the molecule (the oxygen atoms of the hydroxyl groups and the aromatic rings) that are responsible for the interaction with the metal surface. ijcsi.pro

Studies on similar phenol derivatives have shown a strong correlation between these calculated parameters and experimentally determined corrosion inhibition efficiencies. researchgate.netacs.org The presence of two hydroxyl groups and two aromatic rings in this compound suggests it would have a strong affinity for metal surfaces, making it a promising candidate for corrosion inhibition. physchemres.orgphyschemres.org

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Significance for Corrosion Inhibition | Desired Value for High Efficiency |

|---|---|---|

| EHOMO | Electron-donating ability | High |

| ELUMO | Electron-accepting ability | Low |

| Energy Gap (ΔE) | Reactivity of the inhibitor | Low |

| Dipole Moment (μ) | Adsorption on metal surface | High |

| Electronegativity (χ) | Electron attraction tendency | Low (for donation) |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Stereoselective Synthetic Pathways

The synthesis of biphenyl (B1667301) compounds with controlled axial chirality (atropisomers) is a significant challenge in organic chemistry. For 2-(4-Hydroxymethylphenyl)phenol, where rotation around the central carbon-carbon single bond is restricted, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms, which are vital for applications in catalysis and materials science.

Future research should focus on asymmetric synthesis strategies. ethz.ch Modern organocatalysis, for instance, offers a powerful tool. Chiral phosphoric acids have proven effective in catalyzing the enantioselective arylation of phenols, creating axially chiral biaryldiols with excellent stereocontrol. acs.org This approach could be adapted for the synthesis of this compound by carefully selecting the appropriate phenolic and coupling partners. The mechanism relies on the efficient transfer of stereochemical information from the catalyst to the final product. acs.org

Another promising avenue is the use of transition-metal-catalyzed C-H functionalization. acs.org Palladium-catalyzed atroposelective C-H olefination, enabled by a transient chiral directing group, has emerged as a powerful method for constructing axially chiral biaryls. acs.org This technique avoids the need for pre-installing and later removing directing groups, making the process more atom-economical. acs.org Adapting this methodology could allow for the direct and highly selective synthesis of specific atropisomers of this compound and its derivatives.

A summary of potential stereoselective synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Organocatalytic Arylation | Utilizes chiral Brønsted acids (e.g., phosphoric acids) as catalysts. acs.org | High enantioselectivity, functional group tolerance, and convergent synthesis from readily available materials. acs.org |

| Transient Directing Group C-H Functionalization | Employs a chiral auxiliary that temporarily coordinates to the substrate and a metal catalyst (e.g., Palladium) to direct stereoselective bond formation. acs.org | High efficiency, excellent stereocontrol, and avoids extra steps for installing/removing directing groups. acs.org |

| Chiral Pool Synthesis | Starts with an enantiopure starting material that already contains one of the desired stereocenters. ethz.ch | Provides a straightforward route if a suitable chiral precursor is available. |

Further research in this area would involve optimizing reaction conditions, exploring a wider range of catalysts, and scaling up these processes for practical applications.

Integration into Advanced Supramolecular Assemblies

The structure of this compound makes it an excellent building block, or "tecton," for the construction of large, ordered molecular systems known as supramolecular assemblies. The biphenyl unit provides a rigid scaffold, while the hydroxyl and hydroxymethyl groups offer sites for directional, non-covalent interactions, such as hydrogen bonding.

A particularly exciting research direction is the use of this compound in the synthesis of a new class of macrocycles called biphenarenes . mdpi.comsemanticscholar.orgchemistryworld.com These molecules are composed of 4,4'-biphenol units linked by methylene (B1212753) bridges. semanticscholar.orgmdpi.com The synthesis typically involves a one-pot Lewis acid-catalyzed condensation, making them conveniently accessible. semanticscholar.org The functional groups on this compound could be used to modify the properties of these macrocycles or to link them together into more complex architectures.

The electron-rich cavity of biphenarenes gives them a strong affinity for electron-deficient guest molecules, making them promising for applications in: mdpi.com

Sensors: Detecting specific molecules or ions.

Nanomaterials: Building materials with novel properties at the nanoscale.

Molecular Transport: Acting as carriers for other molecules. semanticscholar.org

The easy functionalization of the biphenol units is a key advantage, allowing for the creation of water-soluble versions that can be used to model biological processes. mdpi.com The hydroxymethyl group of this compound provides a prime site for such modifications, enabling its integration into diverse supramolecular structures with tailored functions.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms involving this compound is essential for controlling chemical transformations and designing new synthetic routes. The compound's two distinct hydroxyl groups and its aromatic rings are the primary sites of reactivity.

The formation of the hydroxymethyl group on a phenol (B47542) ring typically involves an electrophilic aromatic substitution reaction with formaldehyde (B43269). researchgate.netpatsnap.com The phenolic hydroxyl group is an activating group, directing incoming electrophiles to the ortho and para positions. patsnap.comyoutube.com The ratio of ortho to para substitution is influenced by factors such as pH and the nature of the catalyst used. researchgate.net For instance, in weakly alkaline conditions, the para-position is often favored. researchgate.net

Conversely, the hydroxymethyl group behaves like a primary alcohol. Under acidic conditions, it can undergo a substitution reaction. For example, when heated with hydrochloric acid, the -OH of the hydroxymethyl group is replaced by a chlorine atom, a reaction not seen with the more stable phenolic hydroxyl group. nagwa.com

Future mechanistic studies should employ a combination of kinetic analysis and isotopic labeling to trace the pathways of atoms throughout these reactions. Investigating the formation of bisphenol-type structures, where two phenol units are linked, is also critical. The reaction of phenols with formaldehyde can lead to the formation of methylene-bridged bisphenols, and understanding the selectivity (e.g., for 2,2'- vs. 4,4'- linkages) is crucial for controlling polymerization and material properties. researchgate.net

Computational-Experimental Synergy for Predictive Design

Combining computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. This synergistic approach allows researchers to predict molecular properties and reaction outcomes, thereby guiding experimental efforts more efficiently.

Computational methods , such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms at the molecular level. For example, computational studies on the formation of bisphenol A derivatives have revealed how factors like solvent polarity can control the selectivity between different toxic and non-toxic products. nih.govacs.org Similar studies on this compound could predict the most favorable conditions for its stereoselective synthesis or its incorporation into supramolecular structures.

Furthermore, computational tools are invaluable for predicting the properties and interactions of the final assemblies.

Molecular Docking: Simulations can predict how biphenol derivatives bind to biological targets, such as estrogen receptors, which is crucial for designing new drugs or assessing potential endocrine-disrupting activity. nih.gov

Molecular Dynamics: These simulations can model the behavior of supramolecular structures like biphenarenes, providing insight into their stability and guest-binding capabilities.

Machine Learning: Emerging frameworks like MolFCL (Molecular Fragment-based Contrastive Learning) use chemical knowledge, such as the presence of specific functional groups, to predict a wide range of molecular properties with high accuracy. nih.gov This approach could be used to screen virtual libraries of derivatives of this compound to identify candidates with desired characteristics before they are synthesized in the lab.

By integrating these predictive models with targeted lab experiments, researchers can significantly shorten the design-build-test-learn cycle, leading to the more rapid development of functional materials and molecules based on the this compound scaffold.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-Hydroxymethylphenyl)phenol, and how can reaction efficiency be optimized?

Answer:

A common approach involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the phenolic and hydroxymethyl-substituted aromatic rings. Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) before coupling can prevent unwanted side reactions. Post-synthesis deprotection under mild acidic conditions (e.g., TBAF in THF) preserves the hydroxymethyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (typically 60–75%). Reaction efficiency is enhanced by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and temperature (80–100°C) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydroxymethyl group integration (e.g., δ ~4.6 ppm for –CH₂OH protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 201.0784 for C₁₃H₁₂O₂).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns, critical for confirming stereoelectronic effects .

- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water eluent).

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile or butyl rubber gloves (tested for permeation resistance >8 hours), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to avoid environmental contamination .

Advanced: How can mechanistic studies resolve kinetic vs. thermodynamic control in the synthesis of this compound derivatives?

Answer:

- Variable-Temperature NMR : Monitor intermediate formation (e.g., enolates or oxonium ions) to identify dominant pathways.

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in acid/base-mediated reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict activation energies for competing pathways, guiding solvent/catalyst selection .

Advanced: What computational methods are suitable for predicting the supramolecular interactions of this compound in crystal engineering?

Answer:

- Molecular Dynamics (MD) Simulations : Analyze packing motifs (e.g., hydrogen-bonded layers) using software like GROMACS.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π interactions) with CrystalExplorer.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict co-crystallization partners (e.g., halogenated aromatics) .

Advanced: How should researchers address contradictory data in the biological activity of this compound analogs?

Answer:

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., COX-2 ELISA) and cell viability (MTT assay) to distinguish specific vs. nonspecific effects.

- Metabolomic Profiling : Use LC-MS/MS to identify off-target metabolites that may confound activity readings.

- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., –F, –NO₂) to isolate pharmacophoric groups .

Advanced: What strategies validate the environmental stability of this compound in ecotoxicology studies?

Answer:

- Photodegradation Tests : Expose samples to UV light (λ = 254 nm) and quantify degradation products via GC-MS .

- Soil Microcosm Studies : Measure half-life in loam/clay matrices under controlled humidity and microbial activity.

- QSAR Modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.